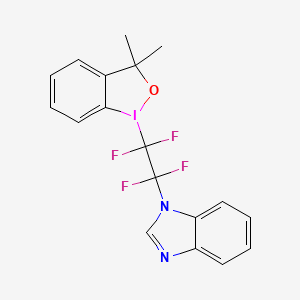
1-(Benzimidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .
Synthesis Analysis
Benzimidazole derivatives can be synthesized by various methods. For instance, benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds have been synthesized by click reaction . Another method involves the use of 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Molecular Structure Analysis
The structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques like IR, NMR, and HRMS . X-ray crystal structure analysis can also be used for selected benzimidazole derivatives .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, an accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Scientific Research Applications
Antiallergic Activity
The synthesis and testing of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, achieved through reactions involving 2-aminobenzothiazole, 2-aminobenzoxazole, and 2-amino-1-methylbenzimidazole, have shown potential antiallergic activities. These compounds exhibited activity comparable to disodium cromoglycate (DSCG) in the rat passive cutaneous anaphylaxis (PCA) assay, with some showing oral activity as well (Wade et al., 1983).
Antifungal and Antimicrobial Properties
Benzimidazole, benzotriazole, and aminothiazole derivatives have been synthesized and evaluated for their antifungal activity against species of Candida, Aspergillus, and dermatophytes. Benzimidazole derivatives, in particular, demonstrated better antifungal activities, indicating their potential in developing new antifungal drugs (Khabnadideh et al., 2012).
Synthesis Methodologies
The synthesis of benzimidazoles, benzoxazoles, and benzothiazoles has been a target due to their diverse biological activities. For instance, benzimidazoles are present in various anthelmintic drugs such as albendazole and mebendazole. Studies focused on simplifying and improving the synthesis methodologies for these heterocycles highlight the significance of benzimidazole derivatives in medicinal chemistry (Fortenberry et al., 2013).
Liquid Clathrate Formation
The interaction of 1-alkyl-3-methylimidazolium-containing ionic liquids with aromatic hydrocarbons has been studied, revealing that these mixtures can form liquid clathrates. This phenomenon illustrates the potential application of benzimidazole derivatives in materials science, particularly in the formation of crystalline inclusion compounds (Holbrey et al., 2003).
Antimicrobial Evaluation
Novel benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activities, including against bacteria and fungi. This research emphasizes the ongoing interest in benzimidazole compounds for their therapeutic potential in treating infectious diseases (Rajasekaran et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4IN2O/c1-16(2)12-7-3-4-8-13(12)23(26-16)17(19,20)18(21,22)25-11-24-14-9-5-6-10-15(14)25/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSGBLMERRTWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(N3C=NC4=CC=CC=C43)(F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

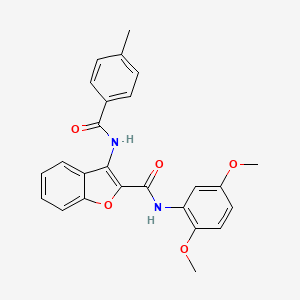

![(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2654978.png)
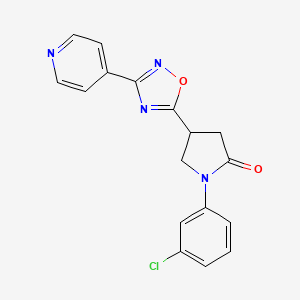
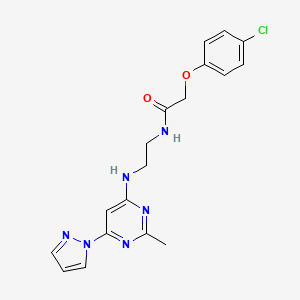
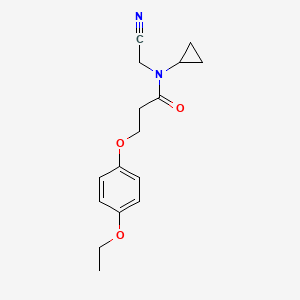

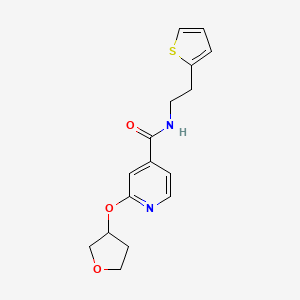
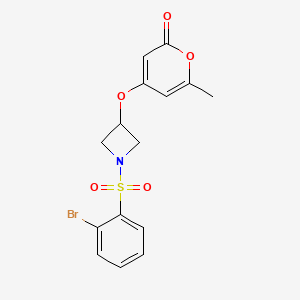
![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)
![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)

![2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2654993.png)
